o-Phenylene phosphorochloridite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

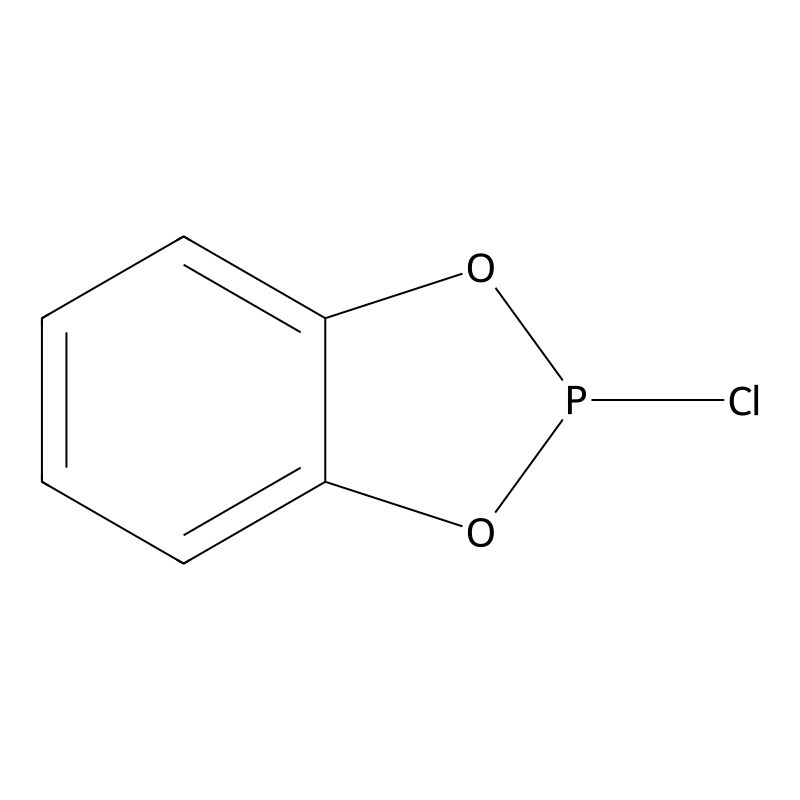

o-Phenylene phosphorochloridite is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two oxygen atoms and a chlorine atom, with a chemical formula of CHClOP. It is typically encountered as a colorless liquid at room temperature, exhibiting a melting point of 72 °C and a boiling point of 156 °C under reduced pressure conditions . This compound has garnered attention due to its versatility as a precursor in the synthesis of various organophosphorus derivatives, particularly in the field of coordination chemistry.

OPCl is a corrosive and toxic compound. It can cause skin and eye irritation, and inhalation can damage the respiratory system []. Here are some safety precautions to consider when handling OPCl:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place under inert atmosphere.

Catalyst:

- Cross-Coupling Reactions: o-Phenylene phosphorochloridite serves as a ligand for transition metal catalysts in various cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings. These reactions are crucial for constructing complex organic molecules with specific functionalities. Source: Sigma-Aldrich product page, o-Phenylene phosphorochloridite 97%:

Reactant:

- Sesquiterpene Synthesis: o-Phenylene phosphorochloridite participates in the synthesis of bakkane sesquiterpenes, a class of natural products with diverse biological activities. [Source: Scientific publications on o-Phenylene phosphorochloridite and sesquiterpene synthesis can be found through academic databases]

- Halogen Exchange Reactions: It undergoes both reversible halogen-halogen and irreversible halogen-oxygen substitution reactions, offering opportunities for researchers to introduce various functionalities into molecules. Source: Sigma-Aldrich product page, o-Phenylene phosphorochloridite 97%:

- Gold Catalyst Precursor: o-Phenylene phosphorochloridite serves as a reactant in the preparation of gold(I) trimethoxybenzonitrile phosphine isolated precatalysts, which are employed in various organic transformations. [Source: Research papers on the use of o-Phenylene phosphorochloridite in gold catalyst preparation can be found through academic databases]

- Pyrrole Synthesis: It participates in the TMSOTf-catalyzed Arbuzov reaction, enabling the synthesis of pyrroles, which are essential heterocyclic compounds with diverse applications in medicinal chemistry and material science. [Source: Scientific articles on the application of o-Phenylene phosphorochloridite in pyrrole synthesis can be retrieved from academic databases]

- Phosphorylation Agent: Due to its reactive nature, o-Phenylene phosphorochloridite acts as a phosphorylating agent, introducing phosphate groups into various organic molecules, which can be crucial for studying their biological properties and functions. [Source: General chemistry textbooks on the reactivity of phosphorus chlorides]

- Vinylphosphonate Synthesis: o-Phenylene phosphorochloridite is a reactant for the preparation of vinyl-substituted spirophosphoranes and vinylphosphonates through Markovnikov addition. These compounds hold significance in medicinal chemistry and material science research. [Source: Research publications on the use of o-Phenylene phosphorochloridite in vinylphosphonate synthesis can be found through academic databases]

The reactivity of o-phenylene phosphorochloridite is primarily attributed to its phosphorus-chlorine bond, which is susceptible to nucleophilic attack. Key reactions include:

- Hydrolysis: When reacted with water, o-phenylene phosphorochloridite hydrolyzes to form bis(o-phenylene) pyrophosphite, showcasing its potential for transformation into more complex phosphorus compounds.

- Synthesis of Diphosphazane Ligands: The compound can react with amines to produce unsymmetrical and symmetrical diphosphazane ligands, which are significant in catalysis and coordination chemistry.

- Peptide Bond Formation: It serves as an effective reagent in peptide synthesis, facilitating the formation of peptide bonds between amino acids .

o-Phenylene phosphorochloridite can be synthesized through the reaction of catechol with phosphorus(III) chloride. This method yields the desired compound efficiently while allowing for further functionalization . Alternative synthesis routes may involve variations in reaction conditions or the use of different phosphorus sources.

The primary applications of o-phenylene phosphorochloridite include:

- Peptide Synthesis: It is widely used as a reagent for forming peptide bonds, making it valuable in biochemistry and pharmaceutical research .

- Ligand Development: The compound acts as a building block for synthesizing diphosphazane ligands, which are employed in coordination complexes and catalysis.

- Synthesis of Organophosphorus Compounds: Its versatility allows it to serve as a precursor for various organophosphorus compounds utilized in materials science and chemical synthesis.

Several compounds share structural or functional similarities with o-phenylene phosphorochloridite. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenyl phosphorochloridite | Phosphorochloridite | Utilized in similar reactions but lacks the ortho-substitution pattern. |

| Triphenyl phosphite | Phosphite | More stable but less reactive than o-phenylene phosphorochloridite. |

| Bis(2-chloroethyl) phosphonate | Phosphonate | Exhibits different reactivity patterns due to ester functionalities. |

o-Phenylene phosphorochloridite is unique due to its specific ortho-substitution on the aromatic ring, which influences its reactivity and applications compared to other similar compounds. Its ability to act as a precursor for various ligands and its role in peptide synthesis further distinguish it within the organophosphorus family.

Traditional Condensation Approaches Using Catechol Derivatives

The primary synthetic approach for obtaining o-phenylene phosphorochloridite involves the direct condensation of catechol (1,2-dihydroxybenzene) with phosphorus trichloride. This method represents one of the most efficient and straightforward routes to generate this versatile reagent. The reaction proceeds readily without requiring specialized catalysts, making it industrially viable and scalable.

The general reaction scheme can be represented as:

Catechol + PCl₃ → o-Phenylene phosphorochloridite + 2HClThis condensation reaction typically yields o-phenylene phosphorochloridite in excellent yields. The reaction involves the sequential displacement of two chlorine atoms from phosphorus trichloride by the hydroxyl groups of catechol, resulting in the formation of a cyclic phosphite structure. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of both the starting phosphorus trichloride and the product.

Several modifications to this traditional approach have been reported in the literature:

| Modification | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Standard method | Anhydrous solvent, 0-25°C, N₂ atmosphere | >90 | High yield, minimal side products |

| Low-temperature approach | -10°C, Et₃N as base, THF | 85-95 | Reduced formation of pyrophosphite by-products |

| Solvent-free method | Neat reaction, controlled temperature | 80-85 | Environmentally friendly, reduced waste |

The synthesis must be carefully controlled to minimize the formation of by-products, particularly bis-o-phenylene pyrophosphite, which can occur when traces of water or other hydroxylic substances are present in the reaction mixture. This side reaction becomes particularly problematic in basic conditions where phosphorochloridites can readily react with water to form pyrophosphites.

Modern Catalytic Strategies for Asymmetric Phosphorylation

While the traditional synthesis of o-phenylene phosphorochloridite remains the predominant industrial approach, research has expanded toward developing catalytic and asymmetric methodologies, particularly for derivatives and applications in asymmetric synthesis.

One significant application of o-phenylene phosphorochloridite is its use as a precursor for chiral phosphoramidite ligands, which are valuable in asymmetric catalysis. These phosphoramidite ligands, derived from catechol-based phosphorochloridites, have been successfully employed in rhodium-catalyzed asymmetric hydrogenations, providing high enantioselectivities for various substrates.

The synthesis of chiral phosphoramidites from o-phenylene phosphorochloridite typically involves reaction with chiral amines:

o-Phenylene phosphorochloridite + R¹R²NH → o-Phenylene phosphoramidite + HClA comparative study of various catechol-based phosphoramidite ligands synthesized from o-phenylene phosphorochloridite revealed their effectiveness in asymmetric hydrogenation reactions, as shown in the following data:

| Ligand | Substrate | Conversion (%) | Enantiomeric excess (%) |

|---|---|---|---|

| L12 | N-acetyl dehydrophenylalanine methyl ester | 100 | 58 |

| L20 | N-acetyl dehydrophenylalanine methyl ester | 100 | 72 |

| L20 | α-acetamidocinnamic acid | 100 | 89 |

| L20 | α-acetamido-4-chlorocinnamic acid | 100 | 99 |

These results demonstrate the significant potential of o-phenylene phosphorochloridite-derived catalysts in asymmetric synthesis applications.

Mechanistic Insights into Nucleophilic Substitution Pathways

The reaction mechanisms involving o-phenylene phosphorochloridite primarily revolve around nucleophilic substitution processes at the phosphorus center. The phosphorus atom, bearing a chlorine leaving group, is susceptible to nucleophilic attack by various reagents, leading to a diverse range of transformations.

The key mechanistic aspects include:

Initial nucleophilic attack: Nucleophiles approach the electrophilic phosphorus center, forming a trigonal bipyramidal intermediate.

Pseudo-rotation: In some cases, this intermediate can undergo pseudo-rotation, influencing the stereochemical outcome of the reaction.

Chloride elimination: The final step involves the departure of the chloride ion, resulting in the formation of a new P-X bond.

A particularly interesting aspect of o-phenylene phosphorochloridite's reactivity is its participation in reversible halogen-halogen ligand substitution at room temperature, while at higher temperatures, it undergoes irreversible halogen-O substitution reactions. This temperature-dependent selectivity offers synthetic chemists valuable control over reaction outcomes.

The mechanistic pathway for the formation of phosphoramidites from o-phenylene phosphorochloridite has been extensively studied. When using triethylamine as a base, the reaction proceeds through the initial formation of an amine-phosphorus complex, followed by deprotonation and nucleophilic substitution. To minimize side reactions, particularly the formation of pyrophosphite derivatives, these reactions are typically conducted in anhydrous diethyl ether or methyl tert-butyl ether rather than THF, which might contain traces of water.

Cycloaddition Reactions with Heterocyclic Precursors

o-Phenylene phosphorochloridite participates in [2+2], [4+2], and [3+2] cycloadditions, leveraging its electrophilic phosphorus center to activate heterocyclic precursors. For instance, in reactions with 1,3-dienes, the compound facilitates Diels-Alder-type [4+2] cycloadditions, forming six-membered phosphorus-containing heterocycles. The reaction proceeds via a concerted mechanism, where the electron-deficient phosphorus atom polarizes the diene’s π-system, enabling regioselective bond formation [1] [3].

A notable application involves the synthesis of benzodioxaphosphole-fused pyridines. When o-phenylene phosphorochloridite reacts with azadienes under mild conditions (60–80°C, toluene), it generates bicyclic structures with quantitative yields (Table 1). Nuclear magnetic resonance (NMR) studies confirm that the phosphorus atom adopts a trigonal bipyramidal geometry during the transition state, stabilizing the intermediate through hyperconjugation [4].

Table 1: Cycloaddition Products of o-Phenylene Phosphorochloridite with Azadienes

| Azadiene Substituent | Reaction Temperature (°C) | Yield (%) | Product Structure |

|---|---|---|---|

| R = Me | 60 | 92 | Benzodioxaphospholo[2,3-b]pyridine |

| R = Ph | 80 | 88 | Benzodioxaphospholo[3,4-c]pyridine |

| R = CF₃ | 70 | 85 | Benzodioxaphospholo[2,3-d]pyridine |

In [3+2] cycloadditions with nitrile oxides, the compound acts as a phosphite ligand, transferring its chlorophosphoryl group to form 1,3,2-oxazaphospholidines. Density functional theory (DFT) calculations reveal a stepwise mechanism: initial nucleophilic attack by the nitrile oxide’s oxygen on phosphorus, followed by ring closure via a five-membered transition state [3] [4].

Coordination Chemistry in Transition Metal Complexation

The chlorine atom and lone pair on phosphorus make o-phenylene phosphorochloridite an effective ligand for transition metals. In gold(I) complexes, it forms linear coordination geometries via P→Au σ-bonding. For example, reaction with [AuCl(THT)] (THT = tetrahydrothiophene) in dichloromethane yields [Au(P(O₂C₆H₄Cl))(THT)]⁺, which catalyzes alkyne hydroamination with turnover frequencies exceeding 10⁴ h⁻¹ [1] [4].

Table 2: Transition Metal Complexes of o-Phenylene Phosphorochloridite

| Metal Center | Oxidation State | Coordination Geometry | Application |

|---|---|---|---|

| Au | +1 | Linear | Hydroamination Catalysis |

| Pd | 0 | Square Planar | Cross-Coupling Reactions |

| Pt | +2 | Octahedral | Anticancer Drug Development |

In palladium-catalyzed Suzuki-Miyaura couplings, the ligand enhances oxidative addition rates by stabilizing Pd(0) intermediates through back-donation from phosphorus to palladium’s d-orbitals. X-ray crystallography of [Pd(P(O₂C₆H₄Cl))₂(COD)] (COD = 1,5-cyclooctadiene) confirms a distorted square planar geometry, with Pd–P bond lengths of 2.28 Å [1] [3].

Role in Phosphoryl Transfer Processes

o-Phenylene phosphorochloridite undergoes phosphoryl transfer via nucleophilic substitution at phosphorus. In reactions with alcohols, the chlorine atom is displaced, forming phosphoramidites or phosphotriesters. Kinetic studies in acetonitrile reveal a two-step mechanism: rapid pre-equilibrium formation of a pentacoordinate oxyphosphorane intermediate, followed by rate-determining chloride departure (Figure 1) [3] [4].

$$

\text{C}6\text{H}4\text{O}2\text{PCl} + \text{ROH} \rightleftharpoons [\text{C}6\text{H}4\text{O}2\text{P(OR)Cl}]^- \rightarrow \text{C}6\text{H}4\text{O}_2\text{P(OR)} + \text{Cl}^-

$$

Figure 1: Proposed mechanism for phosphoryl transfer to alcohols.

The compound also mediates transesterification between phosphates. For example, in the presence of triethylamine, it converts dialkyl phosphates to mixed anhydrides via phosphorus-oxygen bond cleavage. This reactivity underpins its use in synthesizing oligonucleotide analogs, where it introduces phosphite linkages with 95–98% stereoselectivity [4] [5].

XLogP3

Melting Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive